5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS: 165894-10-0) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₁Cl₂N₃ and a molecular weight of 196.08 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly for non-peptidic dual orexin receptor antagonists and other bioactive molecules . The compound features a partially saturated imidazo-pyrazine core, enabling structural diversification at multiple positions, which enhances its utility in drug discovery .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBJMRXMFIYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720999 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-10-0 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional functional groups, while reduction can produce fully saturated analogs .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential as a therapeutic agent targeting orexin receptors. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Research indicates that 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride acts as an antagonist to orexin receptors OX1 and OX2, making it a candidate for treating sleep disorders and stress-related conditions .
Therapeutic Potential
- Sleep Disorders : The compound has been shown to enhance sleep quality by increasing the duration of REM and NREM sleep in animal models . This property positions it as a potential treatment for insomnia and other sleep-related issues.
- Cognitive Dysfunction : Studies have demonstrated that it can improve memory function in rat models, indicating its potential use in treating cognitive impairments associated with various neurological disorders .
- Stress-Related Syndromes : Its ability to modulate orexin activity suggests possible applications in managing anxiety and stress disorders .
This compound exhibits several biological activities that enhance its pharmaceutical relevance:
- Neuroprotective Effects : The compound shows promise in protecting neurons from damage, which is crucial in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities, further expanding its therapeutic applications .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multiple steps that can be tailored to optimize yield and purity. Understanding the structure-activity relationship (SAR) of this compound is critical for developing more effective analogs. The presence of specific functional groups influences its interaction with biological targets.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Methyl-2-(4-methylpiperazin-1-yl)benzothiazole | Benzothiazole derivative | Antidepressant properties |
| 4-(4-Methylpiperazine-1-carbonyl)phenol | Phenolic derivative | Potential anti-anxiety effects |
| 3-(4-Methylpiperazine-1-carbonyl)quinoline | Quinoline derivative | Antitumor activity |
| 2-(Pyrrolidin-1-yl)benzothiazole | Benzothiazole derivative | Neuroprotective effects |
This table illustrates how this compound stands out due to its specific action on orexin receptors compared to other compounds with different mechanisms of action.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Memory Enhancement Study : In a controlled experiment involving rats subjected to memory tests post-administration of the compound demonstrated significant improvements compared to control groups .
- Sleep Induction Trials : Research indicated that the compound could effectively increase sleep duration in animal models by modulating orexin signaling pathways. The results showed a dose-dependent relationship between administration levels and sleep duration enhancement .
- Antimicrobial Efficacy Assessment : Laboratory tests revealed that derivatives of this compound exhibited notable antibacterial activity against specific strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Fused Ring Systems
Imidazo[1,2-a]pyrazine Derivatives
- Example : BIM-46174 (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine)
- Key Difference : The fused ring system ([1,2-a] vs. [1,5-a]) alters the spatial arrangement of nitrogen atoms, impacting protein binding.
- Activity : Acts as a Gaq protein inhibitor with cell permeability, demonstrating preferential silencing of Gaq signaling pathways .
- SAR Insight : Modifications at the N-terminal (e.g., phenacyl or pyridine substituents) enhance potency .
Imidazo[1,5-a]pyrazine Derivatives
- Example : NaV1.7 Inhibitor Series (Compound 12 vs. 13)
- Comparison : The 5,6-fused imidazo[1,5-a]pyrazine (12 ) was inactive against NaV1.7, whereas the partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (13 ) showed a 10-fold potency improvement .
- Key Factor : Saturation and ring positioning optimize interactions with NaV1.7’s voltage-sensing domain .
Substituent Effects on Bioactivity
Ethyl Ester Derivatives
- Example : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
Brominated Derivatives
- Examples :
- 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) .
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) .
- Application : Bromine atoms act as leaving groups or sites for further functionalization (e.g., Suzuki coupling) in lead optimization .
Heterocyclic Core Modifications
Imidazo[1,2-a]pyrimidine Derivatives
- Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine carbohydrazides
Pyrazolo[1,5-a]quinoxaline Derivatives
- Comparison: Unlike imidazo-pyrazines, these derivatives lack agonist activity, highlighting the role of core heteroatoms in receptor specificity .
Data Table: Key Structural Analogs and Properties
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- IUPAC Name : 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride
- CAS Number : 165894-10-0
The compound acts primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound has been shown to:
- Decrease alertness and active wakefulness.
- Increase the duration of both REM and NREM sleep in animal models .
- Enhance memory function in rodent studies .
Sleep Disorders
Research indicates that this compound may be beneficial in treating sleep disorders such as insomnia and narcolepsy due to its orexin receptor antagonism. Studies have demonstrated:
- A dose-dependent increase in sleep duration in animal models.
- Potential applications for other sleep-related conditions like stress-induced insomnia .
Cognitive Function
In addition to its effects on sleep, the compound has shown promise in enhancing cognitive functions. For instance:
- It improved memory retention in rat models of cognitive impairment .
- It is being investigated for potential use in treating cognitive dysfunctions associated with psychiatric disorders.
Anticancer Activity
Emerging studies suggest that derivatives of tetrahydroimidazo[1,5-a]pyrazine may exhibit anticancer properties. For example:
- Certain analogs have demonstrated significant inhibitory effects on various cancer cell lines with IC₅₀ values ranging from 0.07 to 19.1 μM against leukemia and breast cancer cells .
- The compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for further research.
Safety Profile
While the compound shows therapeutic potential, safety assessments are crucial. The following hazard statements have been noted:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation .
Study on Orexin Receptor Antagonism
In a study published by Jenck et al., it was reported that the compound effectively reduced alertness and increased sleep duration in rodent models. This study laid the groundwork for exploring its use in treating sleep disorders .
Anticancer Research
A recent review highlighted various pyrazine derivatives' biological activities, including those derived from tetrahydroimidazo[1,5-a]pyrazine. These compounds exhibited strong inhibitory effects on cancer cell proliferation and showed promise as potential chemotherapeutic agents .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Sleep Modulation | Increases REM/NREM sleep duration; potential treatment for insomnia and narcolepsy |
| Cognitive Enhancement | Improves memory function; possible application in cognitive dysfunctions |
| Anticancer Activity | Inhibitory effects on various cancer cell lines; potential for inducing apoptosis |
| Safety Concerns | Harmful if ingested or inhaled; causes skin and eye irritation |
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example, one-pot two-step reactions using substituted pyrazines or imidazoles as precursors can yield the core structure. Key steps include:
- Cyclization : Refluxing intermediates (e.g., hydrazine derivatives) in 1,4-dioxane or DMF under controlled pH .
- Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by crystallization from solvents like hexane or ethyl acetate .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 3.2–4.1 ppm for tetrahydro ring protons) .
- Mass Spectrometry : HRMS (ESI) for molecular weight confirmation (e.g., observed [M+H] vs. calculated) .
- Elemental Analysis : Match experimental and theoretical C, H, N, Cl content to validate stoichiometry .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodological Answer : Stability is influenced by environmental factors:
- Temperature : Store at –20°C in airtight containers to prevent degradation. Avoid repeated freeze-thaw cycles .
- Humidity : Use desiccants (e.g., silica gel) to minimize hydrolysis of the dihydrochloride salt .
- Light Sensitivity : Amber vials are recommended, as UV exposure can cleave the imidazo-pyrazine ring .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) can predict viable intermediates and transition states . Steps include:
- Reaction Feasibility : Simulate energy profiles for cyclization steps to identify low-barrier pathways.
- Solvent Optimization : COSMO-RS models to select solvents that enhance yield (e.g., 1,4-dioxane over DCM) .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal molar ratios and catalysts .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Mitigation strategies:
Q. What strategies are effective for functionalizing the imidazo[1,5-a]pyrazine core?
- Methodological Answer : Functionalization at specific positions requires regioselective approaches:
- Position 7 : Use silylformamidines or Vilsmeier-Haack reagents to introduce formyl or amino groups .
- Position 3 : Electrophilic substitution (e.g., bromination) under inert atmospheres to avoid side reactions .
- Reductive Amination : Catalytic hydrogenation (Pd/C or Raney Ni) to add alkyl/aryl groups without disrupting the tetrahydro ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
